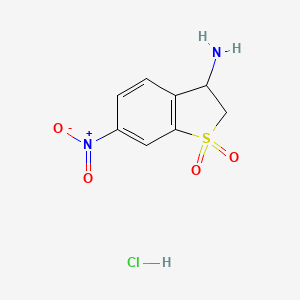![molecular formula C15H21N3O4 B1378788 3-[(2-nitrofenil)amino]pirrolidina-1-carboxilato de terc-butilo CAS No. 1461707-32-3](/img/structure/B1378788.png)
3-[(2-nitrofenil)amino]pirrolidina-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a 2-nitrophenylamino substituent
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the biological activity of nitroaromatic compounds and their derivatives.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also influence multiple pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Similar compounds have been found to be sensitive to environmental conditions, suggesting that this compound may also be influenced by its environment .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Furthermore, Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as energy production and biosynthesis. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in reduced energy production.
Transport and Distribution
The transport and distribution of Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can be transported across cell membranes via active or passive transport mechanisms, influencing its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate with 2-nitroaniline. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).
Major Products Formed
Reduction: Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate: A reduced form of the compound with an amino group instead of a nitro group.
Tert-butyl 3-[(4-nitrophenyl)amino]pyrrolidine-1-carboxylate: A structural isomer with the nitro group in a different position on the phenyl ring.
Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a nitro group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
tert-butyl 3-(2-nitroanilino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKVDHNZFSJFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)
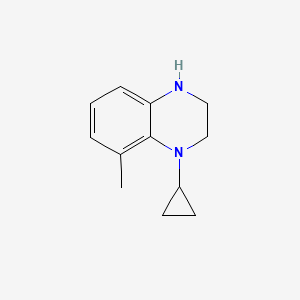
![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)

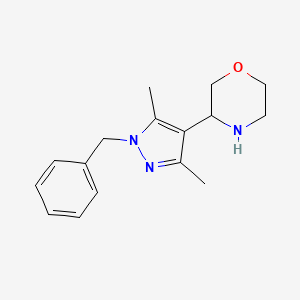
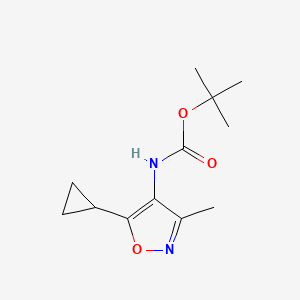

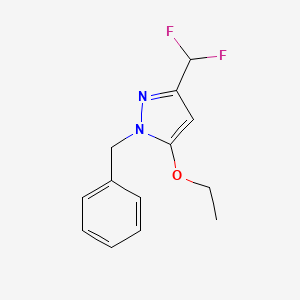
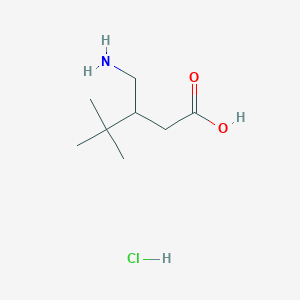
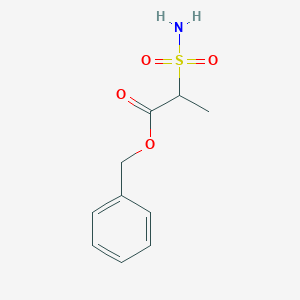
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
